Daphnodorin A
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Overview
Description
Daphnodorin A is a natural product found in Daphne papyracea, Daphne odora, and other organisms with data available.
Scientific Research Applications
Antitumor Activity
Daphnodorins, including Daphnodorin A, have been identified for their antitumor potency. The root of Daphne genkwa, which contains daphnodorins, is traditionally used for treating various tumors. Studies have shown that daphnodorins inhibit tumor growth and metastasis by protecting host immunocyte viability, enhancing lymphocyte proliferation potential, and selectively inhibiting tumor cell proliferation (Zheng et al., 2007). Another study on Daphne tangutica Maxim. revealed that certain compounds, including daphnodorin analogs, exhibited marked antitumor activity (Zhang et al., 2007).
α-Glucosidase Inhibitory Activity
This compound and its dimers have shown potent α-glucosidase inhibitory activity, a property that could be beneficial for managing diabetes and related metabolic disorders. The compounds isolated from Edgeworthia chrysantha, including this compound, displayed significant inhibitory effects on α-glucosidase in vitro (Zhou et al., 2010).
Enzyme Inhibition and Molecular Modeling
Studies have explored the inhibitory mechanisms of daphnodorins, including this compound, on human enzymes like chymase. The research involved three-dimensional molecular modeling to understand the interaction between daphnodorins and enzyme active sites, shedding light on the potential therapeutic uses of these compounds (Sakaguchi et al., 2001).
Chemical Synthesis
Efforts have been made to synthesize this compound, highlighting its significance and potential applications in various fields. The total synthesis involved strategic methods like the intramolecular Heck reaction and Barton–McCombie deoxygenation process, indicating the compound's importance for further pharmacological and chemical studies (Yuan et al., 2014).
Properties
CAS No. |
95733-03-2 |
---|---|
Molecular Formula |
C30H22O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(2S)-5-hydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)23-10-9-19-20(34)13-24-26(30(19)38-23)27(29(39-24)15-3-7-17(32)8-4-15)28(37)25-21(35)11-18(33)12-22(25)36/h1-8,11-13,23,31-36H,9-10H2/t23-/m0/s1 |
InChI Key |
SFIBBWQCUADULX-QHCPKHFHSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)O[C@@H]1C6=CC=C(C=C6)O |
SMILES |
C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O |
Canonical SMILES |
C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O |
95733-03-2 | |
Synonyms |
daphnodorin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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